1-(ethylsulfonyl)-4-(propylsulfonyl)piperazine
Overview
Description
1-(Ethylsulfonyl)-4-(propylsulfonyl)piperazine is an organic compound with the molecular formula C10H22N2O4S2. It belongs to the class of piperazine derivatives, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of two sulfonyl groups attached to the piperazine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-4-(propylsulfonyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and propylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to 40°C.
Reaction Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing and temperature control.
Purification: Crystallization or distillation to purify the final product.
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to biological targets. The piperazine ring provides a scaffold that can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Ethylsulfonyl)piperazine: Lacks the propylsulfonyl group, making it less versatile in certain applications.
1-(Propylsulfonyl)piperazine: Lacks the ethylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(Methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of ethyl or propyl, leading to different chemical and biological properties.
Uniqueness
1-(Ethylsulfonyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both ethylsulfonyl and propylsulfonyl groups, which provide a balance of hydrophobic and hydrophilic properties. This dual functionality enhances its versatility in chemical synthesis and biological applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-ethylsulfonyl-4-propylsulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S2/c1-3-9-17(14,15)11-7-5-10(6-8-11)16(12,13)4-2/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAPKGCCDHLTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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